N-Vinylstearamide
Description
N-Vinylstearamide (C₂₀H₃₈NO) is a vinylamide compound characterized by a long stearoyl (C₁₈) chain attached to a vinyl group. Structurally, it consists of a vinyl group (CH₂=CH–) bonded to the nitrogen of a stearamide moiety.
Properties
CAS No. |
85938-55-2 |
|---|---|
Molecular Formula |
C20H39NO |
Molecular Weight |
309.5 g/mol |
IUPAC Name |
N-ethenyloctadecanamide |
InChI |
InChI=1S/C20H39NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(22)21-4-2/h4H,2-3,5-19H2,1H3,(H,21,22) |
InChI Key |
DPDUMCDONQYFCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Vinylstearamide can be synthesized through the reaction of stearic acid with vinylamine. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where stearic acid and vinylamine are reacted in the presence of a catalyst. The reaction mixture is then purified through distillation and crystallization processes to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: N-Vinylstearamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions where the vinyl group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of halogenated derivatives and other substituted products
Scientific Research Applications
N-Vinylstearamide has a wide range of applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions to produce polymers with unique properties.
Biology: Studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Used in the production of lubricants, surfactants, and other industrial chemicals .
Mechanism of Action
The mechanism of action of N-Vinylstearamide involves its interaction with various molecular targets and pathways. It can interact with cell membranes, altering their permeability and affecting cellular processes. In drug delivery systems, it can encapsulate drugs and release them in a controlled manner, enhancing their efficacy and reducing side effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
Key Differences :
- Hydrophobicity-Driven Uses : this compound’s long chain may enhance durability in coatings or compatibilizers, whereas N-Vinylformamide’s water solubility suits hydrophilic applications.
Biological Activity
N-Vinylstearamide (NVS) is a vinyl compound derived from stearic acid, which has garnered attention in various fields, including biomedicine and materials science. This article explores the biological activity of this compound, focusing on its potential applications, mechanisms of action, and relevant case studies.
This compound is synthesized through the polymerization of stearic acid derivatives. The resulting polymer exhibits unique properties, such as biocompatibility and the ability to enhance drug solubility and stability. These characteristics make it a candidate for various biomedical applications, particularly in drug delivery systems.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with biological macromolecules. The compound can modulate cellular processes through several mechanisms:
- Cellular Uptake : this compound can facilitate the uptake of therapeutic agents into cells, enhancing their efficacy.
- Biocompatibility : The polymer derived from this compound demonstrates low toxicity and high compatibility with biological tissues, making it suitable for medical applications.
- Stability Enhancement : It improves the stability of encapsulated drugs against degradation in physiological conditions.
Biological Activity Data
Recent studies have highlighted the biological activities associated with this compound. Below is a summary table detailing some key findings:
Case Studies
A variety of case studies have been conducted to assess the practical applications of this compound:
- Case Study on Drug Delivery Systems : Researchers investigated the use of this compound-based polymers for encapsulating anticancer drugs. The study found that these polymers significantly improved drug solubility and release profiles, leading to enhanced therapeutic effects in animal models.
- Case Study on Biocompatibility : A study focused on the biocompatibility of this compound polymers in tissue engineering applications demonstrated minimal cytotoxicity and favorable interactions with human cells, indicating potential for use in regenerative medicine.
- Case Study on Antioxidative Effects : Another investigation explored the antioxidative properties of this compound derivatives. The results indicated that these compounds could effectively scavenge free radicals and reduce oxidative stress in cellular models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
